1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine

Building block selection Medicinal chemistry Synthetic intermediate

This Boc-protected piperazine building block integrates a three‑carbon propyl spacer and a 4‑nitro‑pyrazole moiety, delivering three non‑interchangeable advantages: orthogonal reactivity for stepwise PROTAC linker assembly, a precise spacer geometry that modulates target‑binding in final ligates, and a reducible nitro group that allows on‑demand generation of the amino‑aryl variant for direct SAR comparisons. Procuring this single inventory item eliminates the need to source separate nitro and amino scaffolds, reduces cross‑reactivity risks inherent to piperidine‑based or unprotected linkers, and ensures the chemical integrity demanded by CNS‑active chemotype development and structure‑activity relationship studies.

Molecular Formula C15H25N5O4
Molecular Weight 339.39 g/mol
Cat. No. B13700053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine
Molecular FormulaC15H25N5O4
Molecular Weight339.39 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)CCCN2C=C(C=N2)[N+](=O)[O-]
InChIInChI=1S/C15H25N5O4/c1-15(2,3)24-14(21)18-9-7-17(8-10-18)5-4-6-19-12-13(11-16-19)20(22)23/h11-12H,4-10H2,1-3H3
InChIKeyBHLCUMWEWLXMDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine: Structural and Physicochemical Baseline for Procurement Evaluation


1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine (CAS 1620585-95-6) is a protected piperazine derivative with the molecular formula C15H25N5O4 and a molecular weight of 339.39 g/mol . The compound incorporates a tert-butoxycarbonyl (Boc) protecting group on one piperazine nitrogen, a three-carbon propyl spacer, and a 4-nitro-1-pyrazolyl terminus . The nitro group serves as a synthetic handle for reduction to the corresponding amine, while the Boc group allows orthogonal deprotection under acidic conditions [1]. The propyl linker provides a specific spatial separation between the piperazine core and the pyrazole ring that differs from ethyl-linked analogs .

Why 1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine Cannot Be Casually Replaced by In-Class Piperazine Intermediates


Piperazine-based building blocks with nitro-pyrazole motifs are not interchangeable due to three interdependent structural variables that critically influence downstream synthetic outcomes: (i) the presence or absence of N-Boc protection, which governs orthogonal reactivity during sequential conjugation [1]; (ii) the length of the alkyl spacer between the piperazine and pyrazole rings, which affects molecular geometry and, ultimately, target binding in final ligated products [2]; and (iii) the electronic nature of the pyrazole substituent (nitro vs. amino vs. unsubstituted), which determines both the compound's chemical reactivity and its potential biological interactions . Substituting the propyl spacer with an ethyl linker, or the nitro group with an amino group, alters molecular weight by up to 34%, changes lipophilicity, and modifies the synthetic pathways available for further functionalization.

Quantitative Differential Evidence for 1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine Relative to Closest Analogs


Molecular Weight Differentiation: Nitro-Pyrazole vs. Amino-Pyrazole Terminus Impact on Building Block Mass

1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine (MW 339.39 g/mol) carries a 9.7% greater molecular weight than its direct amino analog 4-Amino-1-[3-(4-Boc-1-piperazinyl)propyl]pyrazole (MW 309.41 g/mol) . This mass difference, corresponding to the replacement of -NO2 with -NH2, is consequential for applications where final compound molecular weight matters—particularly in lead optimization where exceeding 500 Da risks poor permeability. The nitro group also provides a distinct reduction handle (conversion to amine via hydrogenation) that is absent in the pre-reduced amino compound, enabling divergent synthetic routes from a single building block [1].

Building block selection Medicinal chemistry Synthetic intermediate

Linker Length Differentiation: Propyl vs. Ethyl Spacer Impact on Molecular Properties

The target compound incorporates a propyl (-CH2CH2CH2-) linker between the piperazine nitrogen and the pyrazole N1, conferring a molecular weight of 339.39 g/mol . In contrast, the commercially available ethyl linker analog 1-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]piperazine (CAS 1248142-10-0) has MW 225.25 g/mol and notably lacks the Boc protecting group [1]. The additional methylene unit in the target compound increases the spacer length by one C-C bond (~1.54 Å), increasing molecular flexibility and altering the spatial relationship between the piperazine and pyrazole rings. In arylpiperazine series, increasing the alkyl spacer from two to three methylene units has been shown to modulate conformational equilibria and solid-state packing [2].

Linker design PROTAC Spacer optimization

Core Heterocycle Differentiation: Piperazine vs. Piperidine Impact on Building Block Functionality

The target compound features a piperazine ring (two nitrogen atoms) with a molecular weight of 339.39 g/mol . Its direct piperidine analog—tert-Butyl 4-(3-(4-nitro-1H-pyrazol-1-yl)propyl)piperidine-1-carboxylate (CAS 1625680-27-4)—replaces the piperazine with a piperidine ring (single nitrogen), yielding MW 338.40 g/mol , a difference of only 0.99 g/mol. Despite the near-identical mass, the additional N4 nitrogen in the piperazine ring represents an extra site for protonation, hydrogen bonding, and salt formation. In PROTAC linker design, piperazine-containing linkers have been shown to improve solubility upon protonation and offer orthogonal protection strategies (Boc on one nitrogen while alkylating the other), a capability that piperidine-based linkers lack [1].

Heterocycle selection Piperazine vs piperidine Drug design

N-Boc Protection Status: Orthogonal Reactivity Advantage Over Unprotected Piperazine Analogs

In-class piperazine-pyrazole compounds exist in both Boc-protected and unprotected forms. The target compound carries a tert-butoxycarbonyl group on the piperazine N1, a feature absent in compounds like 1-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]piperazine (CAS 1248142-10-0) . Boc protection is quantitatively characterized by its acid-lability: deprotection with TFA or HCl/dioxane proceeds with typical yields exceeding 90% under standardized conditions [1]. This enables a well-established two-step sequence—first functionalize the free piperazine nitrogen, then deprotect to reveal the second amine for further conjugation. In contrast, unprotected piperazine analogs require less selective alkylation conditions that often produce mixtures of mono- and di-substituted products, reducing effective yield [2].

Protecting group strategy Orthogonal synthesis Sequential conjugation

Nitro Group as a Dual-Purpose Synthetic Handle: Reducible to Amine for Divergent Library Synthesis

The 4-nitro substituent on the pyrazole ring of the target compound provides a well-established reduction handle. Hydrogenation over Pd/C or Raney-Ni converts the nitro group to the corresponding 4-aminopyrazole, with literature precedents reporting yields of 78-95% for analogous nitro-pyrazole reductions [1]. This allows the same building block to serve as a precursor to both nitro-containing and amino-containing final compounds—a divergent capability not available from the pre-reduced amino analog (CAS 1694334-50-3). The nitro group also contributes to the compound's electronic profile: nitro is strongly electron-withdrawing (Hammett σp = 0.78), whereas the amino group is electron-donating (σp = -0.66), leading to fundamentally different reactivity in electrophilic aromatic substitution and cross-coupling reactions [2].

Nitro reduction Amine synthesis Chemical library diversification

High-Value Application Scenarios for 1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine Based on Differential Evidence


PROTAC Linker Design Requiring Orthogonal Protection and Defined Spacer Length

In proteolysis-targeting chimera (PROTAC) development, the propyl spacer combined with Boc protection on the piperazine ring enables sequential conjugation: the free piperazine nitrogen can first be alkylated with an E3 ligase ligand, followed by Boc deprotection and subsequent attachment of the target-protein ligand [1]. This orthogonal strategy cannot be executed with piperidine-based or unprotected piperazine linkers without risking cross-reactivity. The nitro group provides an additional functionalization site for late-stage diversification [2].

Divergent Medicinal Chemistry Library Synthesis Using a Single Building Block

Medicinal chemistry groups requiring both nitro-aryl and amino-aryl analogs for structure-activity relationship (SAR) studies benefit from this single building block. The nitro group can be reduced to the amine on demand, generating two pharmacophoric variants from one inventory item [1]. This reduces procurement complexity and ensures direct comparability of biological data between the nitro and amino series, as both derive from the identical scaffold [2].

CNS-Targeted Compound Synthesis Requiring Piperazine-Based Scaffolds

Piperazine-containing compounds are extensively represented in CNS drug discovery due to the piperazine ring's ability to engage neurotransmitter receptors. The class of piperazinyl-propyl-pyrazole derivatives has demonstrated selective affinity for dopamine D4 receptors, with representative compounds inhibiting apomorphine-induced psychotic behavior in rodent models [1]. The target compound, with its propyl spacer and 4-nitro-pyrazole moiety, serves as a key intermediate for constructing such CNS-active chemotypes [2].

Quote Request

Request a Quote for 1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.